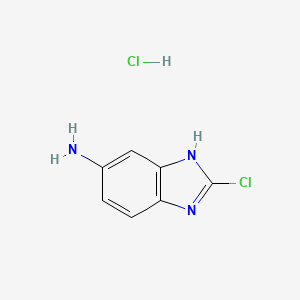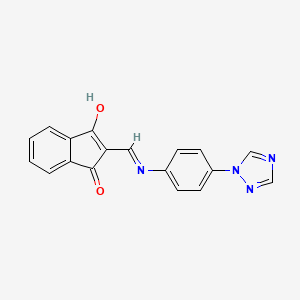![molecular formula C13H14N2OS2 B2575047 (5Z)-5-[4-(ジメチルアミノ)ベンジリデン]-2-チオキソ-1,3-チアザナン-4-オン CAS No. 1160484-92-3](/img/structure/B2575047.png)
(5Z)-5-[4-(ジメチルアミノ)ベンジリデン]-2-チオキソ-1,3-チアザナン-4-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (5Z)-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazinan-4-one is a synthetic organic molecule characterized by its unique structure, which includes a thioxo group and a dimethylamino-substituted benzylidene moiety
科学的研究の応用
(5Z)-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazinan-4-one: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of materials with specific electronic or optical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazinan-4-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2-thioxo-1,3-thiazinan-4-one . This reaction is often carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the condensation process, leading to the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to ensure the purity of the final product.
化学反応の分析
Types of Reactions
(5Z)-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazinan-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the thioxo group to a thiol or thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
作用機序
The mechanism by which (5Z)-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazinan-4-one exerts its effects is often related to its ability to interact with biological macromolecules. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thioxo group can form covalent bonds with nucleophilic sites in proteins or enzymes. These interactions can modulate the activity of molecular targets and pathways involved in various biological processes.
類似化合物との比較
(5Z)-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazinan-4-one: can be compared with other similar compounds, such as:
(5Z)-5-[4-(dimethylamino)benzylidene]-2-oxo-1,3-thiazinan-4-one: Similar structure but with an oxo group instead of a thioxo group.
(5Z)-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one: Similar structure but with a thiazolidin ring instead of a thiazinan ring.
These comparisons highlight the uniqueness of (5Z)-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazinan-4-one
特性
IUPAC Name |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazinan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS2/c1-15(2)11-5-3-9(4-6-11)7-10-8-18-13(17)14-12(10)16/h3-7H,8H2,1-2H3,(H,14,16,17)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIHTWZCDRSIKT-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2CSC(=S)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\CSC(=S)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2574964.png)
![2-{Methyl[2-(methylsulfanyl)ethyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2574965.png)



![1-[(2-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2574971.png)

![(Z)-ethyl 2-((3-((4-methoxyphenyl)carbamoyl)-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2574974.png)

![(4-cyanophenyl)methyl 2-[(4-methoxyphenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate](/img/structure/B2574976.png)

![N-(2-methoxyphenyl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2574981.png)

![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2574983.png)
